2-iodo-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide
Overview
Description
The compound “2-iodo-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule that contains an iodine atom, a pyridinyl group, a thiadiazol group, and a benzamide group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential uses in various fields such as medicinal chemistry or materials science.
Mechanism of Action
Target of Action
It is known that iodopyridine derivatives, which this compound is a part of, are frequently used in the production of human nad±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors . This suggests that the compound may interact with NAD±dependent enzymes or prostaglandin pathways.
Mode of Action
Based on its structural similarity to other iodopyridine derivatives, it can be inferred that it might interact with its targets through halogen bonding, a type of non-covalent interaction involving a halogen atom .
Biochemical Pathways
Given its potential role as a nad±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitor, it may influence prostaglandin metabolism, which plays a crucial role in inflammation and other physiological processes .
Pharmacokinetics
The pharmacokinetic properties of a compound are influenced by its chemical structure, and iodopyridine derivatives are generally well-absorbed and distributed due to their lipophilic nature .
Result of Action
If it acts as a nad±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitor, it could potentially alter prostaglandin levels, influencing inflammation and other related physiological processes .
Properties
IUPAC Name |
2-iodo-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN4OS/c15-11-6-2-1-5-10(11)12(20)17-14-19-18-13(21-14)9-4-3-7-16-8-9/h1-8H,(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTASNFYRVIEHPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CN=CC=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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